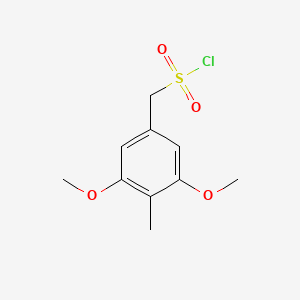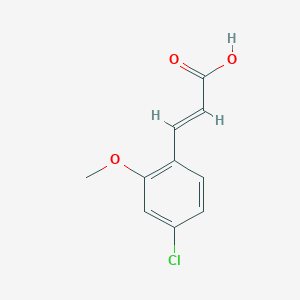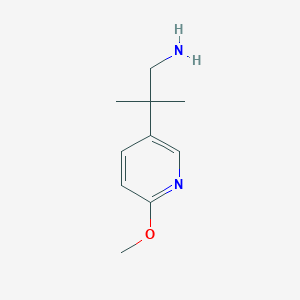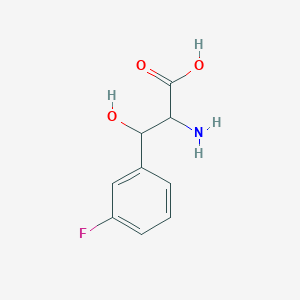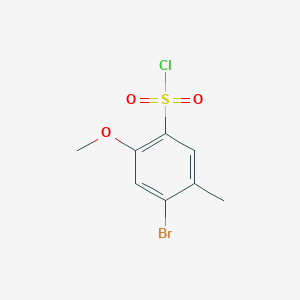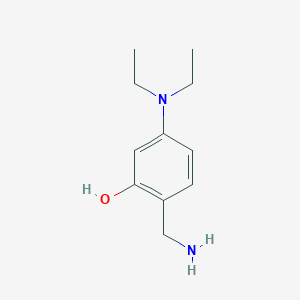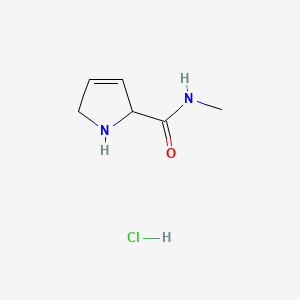
N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride is a chemical compound with a unique structure that includes a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride typically involves the reaction of N-methyl-2-pyrrolecarboxaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide, while reduction may produce N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride .
Scientific Research Applications
N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: This compound is structurally similar but differs in its functional groups and applications.
2-Pyrrolidinone: Another similar compound with different chemical properties and uses .
Uniqueness
N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h2-3,5,8H,4H2,1H3,(H,7,9);1H |
InChI Key |
TUUMYESZPOLSLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C=CCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



